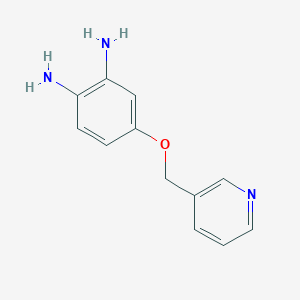
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline is a heterocyclic compound that features both imidazole and quinazoline moieties. These structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzonitrile with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the imidazole ring through a cyclization reaction. The phenylmethoxy group is then introduced via an etherification reaction using phenylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The quinazoline core can be reduced using hydride donors such as sodium borohydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The quinazoline core can interact with DNA, inhibiting cell proliferation. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline
Uniqueness
6-Imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline is unique due to its combined imidazole and quinazoline structures, which confer a broad range of chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse applications.
Propiedades
Fórmula molecular |
C24H18N4O |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
6-imidazol-1-yl-2-(4-phenylmethoxyphenyl)quinazoline |
InChI |
InChI=1S/C24H18N4O/c1-2-4-18(5-3-1)16-29-22-9-6-19(7-10-22)24-26-15-20-14-21(8-11-23(20)27-24)28-13-12-25-17-28/h1-15,17H,16H2 |
Clave InChI |
WPNYKZQANRHZSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C4C=C(C=CC4=N3)N5C=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)

![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)











